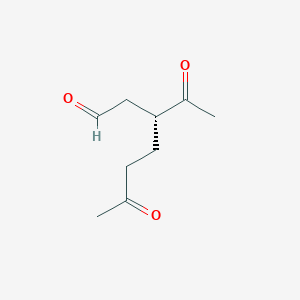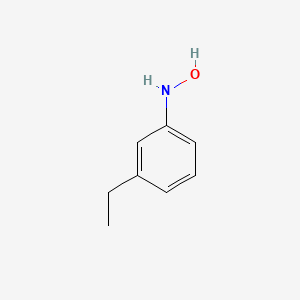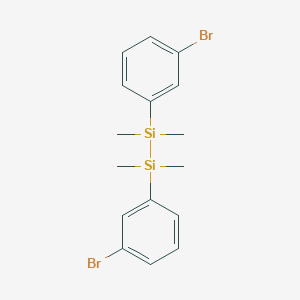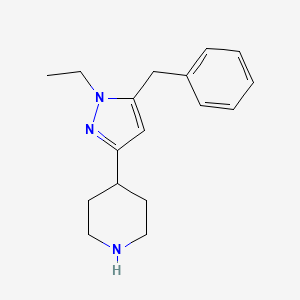
(Anthracen-9-YL)methyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-YL)methyl 4-methoxybenzoate is an organic compound that combines the structural features of anthracene and methoxybenzoate Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while methoxybenzoate is a derivative of benzoic acid with a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)methyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with (Anthracen-9-YL)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group on the benzoate ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: (Anthracen-9-YL)methyl 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(Anthracen-9-YL)methyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (Anthracen-9-YL)methyl 4-methoxybenzoate largely depends on its application. In organic electronics, its photophysical properties, such as fluorescence and charge transport, are crucial. The anthracene moiety facilitates π-π stacking interactions, which are essential for the formation of conductive pathways in materials. In biological systems, the compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the anthracene structure.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another compound combining anthracene and methoxybenzoate features, used in different applications.
Uniqueness: (Anthracen-9-YL)methyl 4-methoxybenzoate is unique due to its combination of anthracene and methoxybenzoate, providing a balance of photophysical properties and chemical reactivity. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
CAS No. |
200135-02-0 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H18O3/c1-25-19-12-10-16(11-13-19)23(24)26-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3 |
InChI Key |
LTNUSGTUWFYEKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


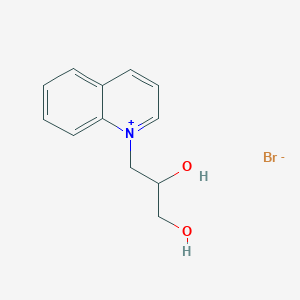
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
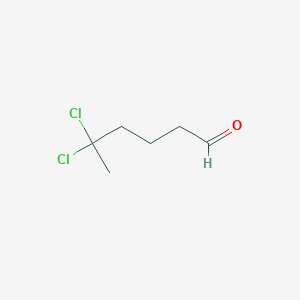
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
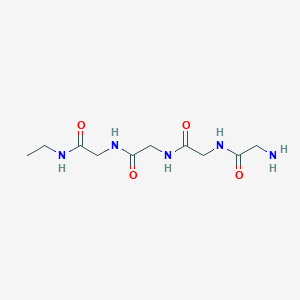
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
